
(R)-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol is a chiral compound featuring a unique combination of a chlorinated cyclohexadiene ring and an isoxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Chlorocyclohexadiene Moiety: This step involves the chlorination of cyclohexa-1,3-diene, followed by its attachment to the isoxazole ring.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in ®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol can be oxidized to form the corresponding ketone.
Reduction: The chlorinated cyclohexadiene ring can undergo reduction to form a cyclohexane derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of ®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanone.
Reduction: Formation of ®-1-(4-(2-Chlorocyclohexyl)isoxazol-3-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: This compound can be used as a building block in the synthesis of more complex molecules with potential biological activity.
Biology
Biological Probes: The unique structure of this compound makes it useful as a probe in biological studies to investigate enzyme interactions and receptor binding.
Medicine
Drug Development: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Material Science: The compound’s structural features may be exploited in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoxazole and chlorocyclohexadiene moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol: The enantiomer of the compound, which may have different biological activities.
1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)propanol: A structurally similar compound with a propanol group instead of an ethanol group.
Uniqueness
®-1-(4-(2-Chlorocyclohexa-1,3-dien-1-yl)isoxazol-3-yl)ethanol is unique due to its specific chiral configuration and the presence of both a chlorinated cyclohexadiene ring and an isoxazole moiety
Propriétés
Formule moléculaire |
C11H12ClNO2 |
|---|---|
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
(1R)-1-[4-(2-chlorocyclohexa-1,3-dien-1-yl)-1,2-oxazol-3-yl]ethanol |
InChI |
InChI=1S/C11H12ClNO2/c1-7(14)11-9(6-15-13-11)8-4-2-3-5-10(8)12/h3,5-7,14H,2,4H2,1H3/t7-/m1/s1 |
Clé InChI |
ZUULASBPMRNYMP-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C1=NOC=C1C2=C(C=CCC2)Cl)O |
SMILES canonique |
CC(C1=NOC=C1C2=C(C=CCC2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12873468.png)
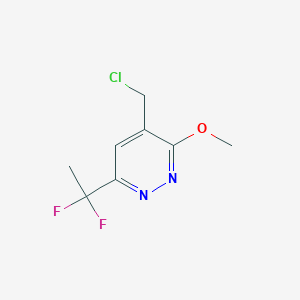
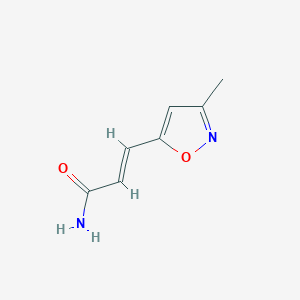
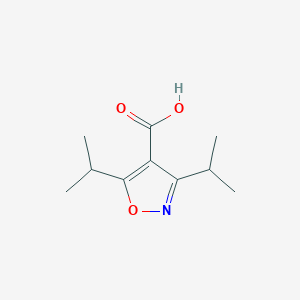
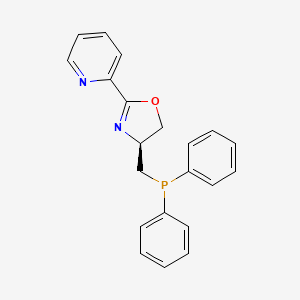
![3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12873487.png)
![4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide](/img/structure/B12873494.png)
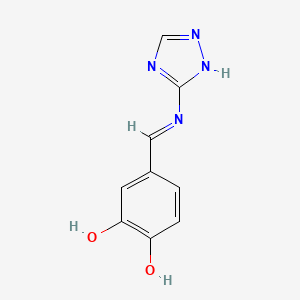

![2-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12873520.png)
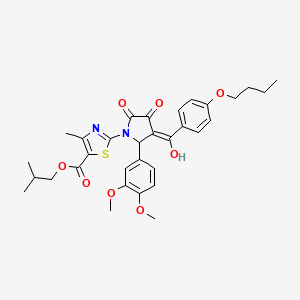
![1H-Cyclopenta[b]benzofuran](/img/structure/B12873535.png)

